(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Overview
Description
“(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol”. However, methods for the synthesis of similar imidazo compounds have been discussed in the literature2.Molecular Structure Analysis
The molecular structure analysis of “(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is not directly available. However, studies on similar compounds suggest that theoretical investigations on solvent effects in molecular structure can be performed using techniques like TD-DFT, MEP, HOMO-LUMO3.Chemical Reactions Analysis
Specific chemical reactions involving “(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” are not readily available. However, imidazole compounds have been studied for their reactivity in radical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” are not directly available from the resources.Safety And Hazards
Future Directions
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery5. The development of drugs based on these bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry5. Therefore, compounds like “(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” may have potential for future research and development in this field.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and expert consultation may be required.
properties
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)7(6-12)5-9-11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHUZJRHMOINRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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